

EG-011: A Technical Whitepaper on a First-in-Class WASp Activator

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Compound of Interest

Compound Name: EG-011

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For Researchers, Scientists, and Drug Development Professionals

Abstract

EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). By targeting the auto-inhibited conformation of WASp, **EG-011** induces actin polymerization, demonstrating significant anti-tumor activity in various hematological malignancies. This document provides a comprehensive overview of the structural and chemical properties of **EG-011**, its mechanism of action, and detailed methodologies for key experimental procedures used in its characterization.

Structural and Chemical Properties

EG-011 was developed through modification of the central scaffold of the BTK inhibitor ibrutinib. The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from its predecessor.^[1] Key structural and chemical data are summarized below.

Table 1: Chemical and Structural Identification of **EG-011**

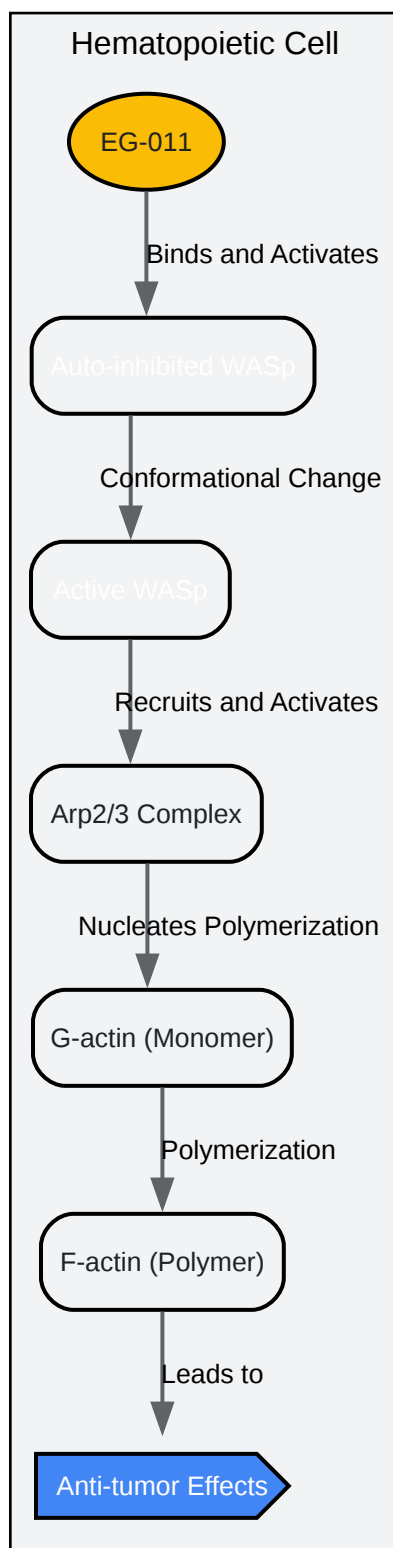
Property	Value	Reference
IUPAC Name	3-(1-acryloylpiperidin-3-yl)-1-(4-phenoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione	[2]
CAS Number	2377113-41-0	[2][3]
Chemical Formula	C ₂₈ H ₂₆ N ₄ O ₄	[2][3]
Molecular Weight	482.54 g/mol	[2]
Exact Mass	482.1954	[2]
SMILES	<chem>C=CC(=O)N1CCC(C(C1)N2C(=O)C3=C(N=CC=C3)N(CC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O)</chem>	[3]
Elemental Analysis	C: 69.70%, H: 5.43%, N: 11.61%, O: 13.26%	[2]

Table 2: Physicochemical Properties of **EG-011**

Property	Value	Reference
Appearance	To be determined	[2]
Purity	>98%	[2]
Solubility	DMSO: 97 mg/mL (201.02 mM)	[4]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C	[2]

Mechanism of Action: WASp Activation and Actin Polymerization

EG-011's primary mechanism of action is the activation of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin polymerization in hematopoietic cells.[1][5][6] WASp exists in an auto-inhibited conformation. **EG-011** binds to this form, inducing a conformational change that leads to its activation. Activated WASp then promotes the assembly of actin filaments through the Arp2/3 complex.[1][5] This targeted induction of actin polymerization has been shown to be the basis of its anti-tumor effects in hematological cancers.[1][6][7] The acrylamide moiety within **EG-011**'s structure suggests a potential for covalent interaction with its target.[1]



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Caption: **EG-011** signaling pathway leading to anti-tumor effects.

Preclinical Activity

EG-011 has demonstrated potent in vitro and in vivo anti-tumor activity across a range of hematological cancer models.

Table 3: In Vitro Antiproliferative Activity of **EG-011**

Cell Line Type	Median IC50	Reference
Lymphoma Cell Lines (62 lines)	2.25 μ M	[8]
Sensitive Lymphoma Subsets (DLBCL, mantle cell, marginal zone)	250 nM	[8]
Acute Lymphoblastic Leukemia (7 of 12 lines)	0.3 - 4.6 μ M	[8]

Notably, **EG-011** maintains its activity in cell lines that have developed resistance to approved PI3K and BTK inhibitors.[\[8\]](#)

Table 4: In Vivo Pharmacokinetic Profile of **EG-011**

Species	Half-life ($t_{1/2}$)	Cmax (at 200 mg/kg oral)	Reference
Rat	5 min	Not reported	[8]
Mouse	8 min	Reached in 30 min	[8]

In a REC1 mantle cell lymphoma xenograft mouse model, daily administration of **EG-011** at 200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor volume.[\[8\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used in the characterization of **EG-011**.



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Caption: General experimental workflow for **EG-011** characterization.

Chemical Synthesis of **EG-011**

The synthesis of **EG-011** involves a distinct route from that of ibrutinib.^[1] While the specific, step-by-step protocol is proprietary, a general overview based on its structure would involve:

- **Synthesis of the Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core:** This heterocyclic scaffold is the central component of the molecule.
- **Alkylation at the N1 position:** Introduction of the 4-phenoxybenzyl group at the N1 position of the core.
- **Coupling at the N3 position:** Attachment of the piperidine ring to the N3 position.
- **Acryloylation of the piperidine nitrogen:** The final step involves the addition of the acryloyl group to the piperidine nitrogen, forming the reactive acrylamide moiety.
- **Purification:** The final product would be purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.
- **Structural Confirmation:** The structure of the synthesized **EG-011** would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Thermal Proteome Profiling for Target Identification

Thermal Proteome Profiling (TPP) is utilized to identify the protein targets of small molecules by detecting shifts in protein thermal stability upon compound interaction.[8]

- **Cell Culture and Lysis:** A relevant cell line (e.g., REC1 mantle cell lymphoma) is cultured and harvested. The cells are then lysed to extract the proteome.
- **Compound Treatment:** The cell lysate is divided into aliquots and treated with either **EG-011** or a vehicle control (e.g., DMSO).
- **Temperature Gradient:** The treated lysates are subjected to a temperature gradient to induce protein denaturation and aggregation.
- **Separation of Soluble and Aggregated Proteins:** The heated samples are centrifuged at high speed to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.
- **Protein Digestion and Mass Spectrometry:** The soluble proteins are digested into peptides, which are then analyzed by quantitative mass spectrometry (e.g., LC-MS/MS).
- **Data Analysis:** The abundance of each protein at different temperatures is quantified. A shift in the melting temperature of a protein in the presence of **EG-011** compared to the control indicates a direct interaction. WASp was identified as the primary destabilized protein in the presence of **EG-011**. [8]

In Vitro Actin Polymerization Assay

This assay measures the effect of **EG-011** on the polymerization of actin, a key step in its mechanism of action.

- **Reagent Preparation:**
 - **Pyrene-labeled G-actin:** Monomeric actin is labeled with pyrene, a fluorescent probe whose fluorescence intensity increases upon incorporation into a polymer.
 - **Arp2/3 complex and WASp:** Purified Arp2/3 complex and WASp proteins are prepared.
 - **EG-011 solution:** **EG-011** is dissolved in an appropriate solvent (e.g., DMSO).

- Polymerization Buffer: A buffer containing ATP and ions that promote actin polymerization is prepared.
- Assay Setup: The reaction is typically performed in a 96-well plate format suitable for a fluorescence plate reader.
- Reaction Initiation: The reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and WASp is incubated with either **EG-011** or a vehicle control. Polymerization is initiated by the addition of the polymerization buffer.
- Fluorescence Measurement: The fluorescence intensity (Excitation ~365 nm, Emission ~410 nm) is measured over time.
- Data Analysis: An increase in fluorescence intensity over time indicates actin polymerization. The rate of polymerization in the presence of **EG-011** is compared to the control to determine its effect on WASp-mediated actin assembly. **EG-011** has been shown to accelerate actin polymerization in this assay.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic or cytostatic effects of a compound.

- Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere or stabilize overnight.
- Compound Treatment: The cells are treated with a serial dilution of **EG-011** or a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

EG-011 represents a promising new therapeutic agent for hematological cancers with a novel mechanism of action. Its ability to activate WASp and induce actin polymerization provides a unique approach to targeting these malignancies, including those resistant to existing therapies. The data presented in this whitepaper summarize the current understanding of **EG-011**'s chemical and structural properties, its mode of action, and the experimental methodologies used for its characterization, providing a valuable resource for researchers and drug development professionals in the field of oncology.

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